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This technical guide provides a comprehensive overview of the spectroscopic data for

Girinimbine, a carbazole alkaloid of significant interest to researchers in drug discovery and

natural product chemistry. This document is intended to serve as a valuable resource for

scientists and professionals engaged in the identification, characterization, and development of

this compound.

Introduction
Girinimbine is a naturally occurring carbazole alkaloid predominantly isolated from the plant

Murraya koenigii, commonly known as the curry tree. It has garnered considerable attention

within the scientific community due to its diverse pharmacological activities. Accurate and

detailed spectroscopic data is paramount for the unambiguous identification and quality control

of Girinimbine in research and development settings. This guide presents a consolidated

summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data.

Spectroscopic Data of Girinimbine
The structural elucidation of Girinimbine is heavily reliant on a combination of spectroscopic

techniques. The following sections provide a detailed breakdown of the key data obtained from

¹H NMR, ¹³C NMR, IR, and MS analyses.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of

Girinimbine. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about

the chemical environment of each atom in the molecule.

Table 1: ¹H NMR Spectroscopic Data for Girinimbine[1][2]

Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 7.89 d 7.8

H-2 7.25 t 7.5

H-3 7.39 t 7.8

H-4 7.98 d 8.0

H-5 7.08 s

H-6 6.51 d 9.8

H-8 5.58 d 9.8

1-CH₃ 2.45 s

7-CH₃ (A) 1.45 s

7-CH₃ (B) 1.45 s

NH 9.75 br s

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for Girinimbine[1][3]
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Position Chemical Shift (δ, ppm)

C-1 118.5

C-2 123.5

C-3 119.2

C-4 109.8

C-4a 138.8

C-4b 120.2

C-5 115.5

C-5a 147.8

C-6 126.5

C-7 76.8

C-8 115.2

C-8a 122.5

C-1a 128.9

C-9a 139.5

1-CH₃ 16.2

7-CH₃ (A) 27.2

7-CH₃ (B) 27.2

Solvent: CDCl₃

Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the functional groups present in a molecule. The IR

spectrum of Girinimbine is characterized by the absorption bands corresponding to its

carbazole nucleus and other structural features. While a complete peak list is not readily

available in all literature, the characteristic absorption bands are summarized below.
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Table 3: Characteristic IR Absorption Bands for Girinimbine

Wavenumber (cm⁻¹) Functional Group

~3419 N-H stretching (amine)

~3051 C-H stretching (aromatic)

~1450 C-N stretching

~1327 C-H deformation

~727 N-H out-of-plane bending

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound. For Girinimbine, electrospray ionization (ESI) is a common technique used.

Table 4: Mass Spectrometry Data for Girinimbine

Parameter Value

Molecular Formula C₁₈H₁₇NO

Molecular Weight 263.34 g/mol

m/z [M+H]⁺ 264.1390

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific parameters may vary depending on the instrumentation and

laboratory procedures.

NMR Spectroscopy
Sample Preparation: A few milligrams of purified Girinimbine are dissolved in an appropriate

deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
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Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR

spectrometer (e.g., 400 MHz or higher).

¹H NMR: Standard parameters are used, including a sufficient number of scans to obtain a

good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.

¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum. A

larger number of scans is usually required compared to ¹H NMR.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid Girinimbine sample is mixed with

potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, the spectrum

can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR)

spectrometer over a standard wavenumber range (e.g., 4000-400 cm⁻¹). A background

spectrum of the empty sample holder (or KBr pellet without the sample) is recorded and

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of Girinimbine is prepared in a suitable solvent, such

as methanol or acetonitrile.

Data Acquisition: The sample solution is introduced into the mass spectrometer, typically

using an electrospray ionization (ESI) source. The analysis is performed in positive ion mode

to detect the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) is

used to determine the accurate mass and elemental composition.

Workflow for Spectroscopic Analysis
The logical flow of spectroscopic techniques for the identification and characterization of a

natural product like Girinimbine is crucial for obtaining reliable and comprehensive structural

information.
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Caption: Workflow for the isolation and spectroscopic identification of Girinimbine.

Conclusion
This technical guide provides a consolidated resource of the key spectroscopic data for

Girinimbine. The presented NMR, IR, and MS data, along with the generalized experimental

protocols, will aid researchers in the unambiguous identification and further investigation of this

promising natural product. The structured presentation of this data is intended to facilitate its

use in drug discovery and development pipelines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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